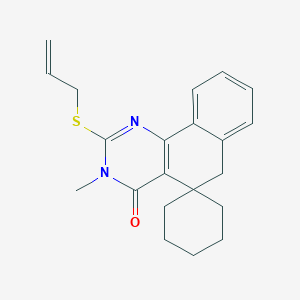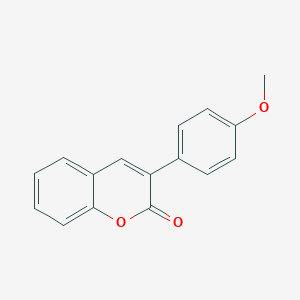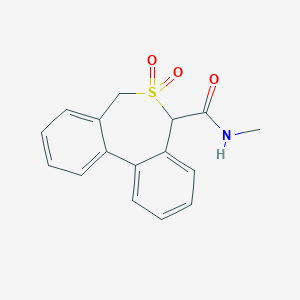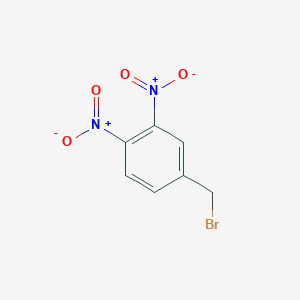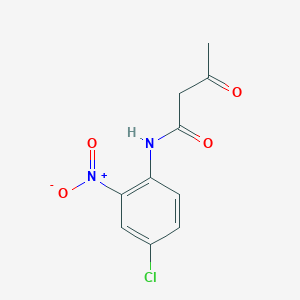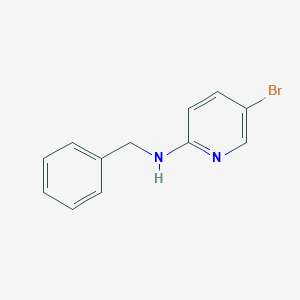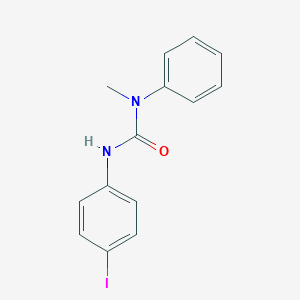
Urea, N'-(4-iodophenyl)-N-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N'-(4-iodophenyl)-N-methyl-N-phenyl- is a chemical compound that has been widely used in scientific research. It is a derivative of urea and is also known as IMPY. This compound has been found to have several applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of N'-(4-iodophenyl)-N-methyl-N-phenyl- urea involves its binding to the sigma-2 receptor. This binding leads to the activation of various signaling pathways that regulate cell growth and death. It has been found to induce apoptosis in cancer cells and has shown potential as an anti-cancer agent.
Biochemical and Physiological Effects:
N'-(4-iodophenyl)-N-methyl-N-phenyl- urea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been found to inhibit cell proliferation. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(4-iodophenyl)-N-methyl-N-phenyl- urea in lab experiments is its specificity for the sigma-2 receptor. This allows for the selective activation of this receptor and the study of its downstream effects. However, one of the limitations is its potential toxicity. It has been found to be toxic to some cell lines and caution must be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for the use of N'-(4-iodophenyl)-N-methyl-N-phenyl- urea in scientific research. One direction is the study of its potential as an anti-cancer agent. It has shown promise in inducing apoptosis in cancer cells and further research is needed to determine its efficacy in vivo. Another direction is the study of its effects on other sigma receptors. It has been found to have some activity on the sigma-1 receptor and further research is needed to determine its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to determine its efficacy in vivo and its potential side effects.
Conclusion:
In conclusion, N'-(4-iodophenyl)-N-methyl-N-phenyl- urea is a chemical compound that has several applications in scientific research. Its specificity for the sigma-2 receptor makes it a valuable tool for the study of this receptor and its downstream effects. Its potential as an anti-cancer agent and its anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, caution must be taken when using it in experiments due to its potential toxicity. Further research is needed to determine its efficacy in vivo and its potential side effects.
Synthesemethoden
The synthesis of N'-(4-iodophenyl)-N-methyl-N-phenyl- urea involves the reaction of 4-iodoaniline and N-methyl-N-phenylisocyanate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(4-iodophenyl)-N-methyl-N-phenyl- urea has been used extensively in scientific research. One of its important applications is in the study of the sigma-2 receptor. This receptor is a protein that is found in various tissues such as the brain, heart, and lungs. It has been found to play a role in cell proliferation, apoptosis, and cancer.
Eigenschaften
CAS-Nummer |
112449-24-8 |
|---|---|
Produktname |
Urea, N'-(4-iodophenyl)-N-methyl-N-phenyl- |
Molekularformel |
C14H13IN2O |
Molekulargewicht |
352.17 g/mol |
IUPAC-Name |
3-(4-iodophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13IN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
InChI-Schlüssel |
LWMPMRNCBQOJMH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




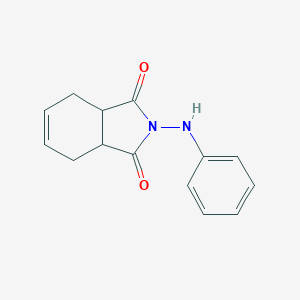
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)

